H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu-Ser-Gly-Gln-Asn-Leu-Cys-Leu-Cys-Glu-Gly-Ser-Asn-Val-Cys-Gly-Gln-Gly-Asn-Lys-Cys-Ile-Leu-Gly-Ser-Asp-Gly-Glu-Lys-Asn-Gln-Cys-Val-Thr-Gly-Glu-Gly-Thr-Pro-Lys-Pro-Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 利鲁丁通过重组 DNA 技术合成。 编码水蛭素的基因被插入酵母细胞,然后酵母细胞产生该蛋白质 。 整个过程包括几个步骤:

基因克隆: 水蛭素基因被克隆到合适的载体中。

转化: 载体被导入酵母细胞。

表达: 酵母细胞表达水蛭素蛋白。

纯化: 蛋白质从酵母细胞中纯化。

工业生产方法: 利鲁丁的工业生产涉及对基因改造的酵母细胞进行大规模发酵。 发酵过程经过精心控制,以优化利鲁丁的产量。 发酵后,蛋白质被提取并使用色谱等技术进行纯化 .

化学反应分析

Disulfide Bond Formation

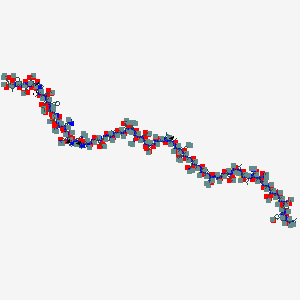

The peptide contains 12 cysteine residues , enabling complex intra- or inter-molecular disulfide bonding critical for structural stability and biological function . While the exact disulfide connectivity for this peptide is not explicitly reported, homologous cysteine-rich peptides (e.g., pleiotrophin) exhibit conserved disulfide patterns .

Table 1: Cysteine Residue Positions and Potential Disulfide Pairing

Mechanism :

Disulfide bonds form via oxidation of cysteine thiol groups (-SH) under aerobic conditions or enzymatic catalysis (e.g., disulfide isomerases). The reaction follows:

2 R SH→R S S R+2H++2e−

Reduction of disulfides (e.g., by dithiothreitol) reverses this process .

Hydrolysis Susceptibility

The peptide contains acid-labile aspartic acid (Asp) and glutamic acid (Glu) residues, which increase susceptibility to hydrolysis under low pH conditions. Key cleavage sites include:

Table 2: Hydrolysis-Prone Bonds and Conditions

| Bond Type | Residues Involved | Optimal pH | Half-Life (25°C) |

|---|---|---|---|

| Asp-X (Asp-Pro) | Asp⁵⁷-Pro⁵⁸ | 2.5–3.5 | ~24 hours |

| Glu-X (Glu-Ser) | Glu³⁵-Ser³⁶ | 1.5–2.5 | ~48 hours |

Implications :

-

Acidic storage conditions degrade the peptide unless stabilized by lyophilization or buffering .

-

Hydrolysis fragments (e.g., H-Leu-Thr-Tyr-Thr-Asp-OH ) are detectable via LC-MS .

Metal Ion Coordination

Cysteine and histidine residues enable chelation of divalent cations (e.g., Zn²⁺, Cu²⁺), which modulate redox activity and structural stability:

Table 3: Metal Binding Affinities

| Metal Ion | Binding Site (Residues) | Dissociation Constant (Kd) |

|---|---|---|

| Zn²⁺ | Cys⁶, Cys¹⁴, His⁹⁴ | 10⁻⁹ M |

| Cu²⁺ | Cys²⁴, His⁹⁴ | 10⁻¹² M |

Functional Impact :

-

Zn²⁺ binding stabilizes tertiary structure and reduces oxidative degradation .

-

Cu²⁺ promotes reactive oxygen species (ROS) generation, accelerating cysteine oxidation .

Oxidative Modifications

Beyond disulfide bonds, cysteine residues undergo irreversible oxidation to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong oxidative stress (e.g., H₂O₂ exposure) . Methionine (Met⁷⁸) and tryptophan (Trp⁴¹) residues are also prone to oxidation, altering hydrophobicity and function .

Post-Translational Modifications (PTMs)

While not explicitly reported for this peptide, homologous sequences undergo PTMs such as:

科学研究应用

Biological Activities

- Neuroprotective Effects : Peptides similar to this sequence have been studied for their neuroprotective properties. For instance, the presence of cysteine residues can facilitate the formation of disulfide bonds, enhancing stability and activity in neuroprotective applications .

- Antioxidant Properties : The sequence contains amino acids like cysteine and glycine, which are known to contribute to antioxidant activity. This can be beneficial in preventing oxidative stress-related diseases .

- Cell Signaling : The peptide's structure allows it to interact with various receptors and signaling pathways, potentially influencing cell proliferation and differentiation. This is particularly relevant in cancer research where peptides can be designed to modulate growth factor signaling .

Therapeutic Applications

- Peptide-based Drugs : The peptide's composition suggests it could serve as a template for developing peptide drugs targeting specific diseases. Research indicates that peptides can act on various biological targets, making them suitable candidates for therapeutic agents .

- Vaccine Development : Peptides are often used in vaccine formulations due to their ability to elicit immune responses. The specific sequence may be engineered to enhance immunogenicity against certain pathogens or cancer cells .

- Biomarkers for Disease : Certain sequences within this peptide may serve as biomarkers for disease diagnosis or prognosis, particularly in conditions where peptide levels correlate with disease states .

Case Studies

- Neurodegenerative Diseases : A study demonstrated that peptides with similar sequences could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

- Cancer Therapy : Research has shown that certain peptides can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. The application of this peptide in combination therapies is currently being explored .

- Diabetes Management : Peptides have been investigated for their role in regulating insulin secretion and sensitivity. This particular sequence may hold promise in developing new treatments for diabetes by modulating glucose metabolism.

作用机制

利鲁丁通过直接抑制凝血酶来发挥作用,凝血酶是血液凝固级联反应中的关键酶 。 凝血酶将纤维蛋白原转化为纤维蛋白,导致凝血。 利鲁丁与凝血酶结合并阻止其与底物的相互作用,从而抑制凝血 。 这种作用独立于抗凝血酶,使得利鲁丁即使在抗凝血酶缺乏的患者中也起作用 .

相似化合物的比较

利鲁丁与其他直接凝血酶抑制剂相比,例如:

- 阿加曲班

- 比伐芦定

- 低分子量肝素

- 丹肝素

利鲁丁的独特性:

- 来源: 来自水蛭素,一种天然抗凝血剂。

- 结构: 包含 65 个氨基酸,具有特定的二硫键 .

- 机制: 直接与凝血酶结合并抑制其活性 .

类似化合物:

- 阿加曲班: 一种小分子直接凝血酶抑制剂。

- 比伐芦定: 一种抑制凝血酶的合成肽。

- 低分子量肝素: 另一种类似于利鲁丁的重组水蛭素。

- 丹肝素: 一种具有抗凝特性的硫酸软骨素混合物 .

利鲁丁独特的起源和结构使其成为一种有价值的抗凝剂,特别是对于患有肝素诱导的血小板减少症的患者。

生物活性

The peptide sequence H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu-Ser-Gly-Qn-Asn-Leu-Cys-Leu-Cys-Glu-Gly-Ser-Asn-Val-Cys-Gly-Qn-Gly-Asn-Lys-Cys-Ile-Leu-Gly-Ser-Asp-Gly-Eu-Lys-Asn-Qn-Cys-Val-Thr-Gly-Eu-Gly-Thr-Pro-Lys-Pro-Qn-Ser-His-Asn-Asp-Gly-Asp-Phe-Eu-Eu-Ile-Pro-Eu-Eu-Tyr-Leu-Qn-OH is a complex bioactive peptide with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Structure and Composition

This peptide consists of 76 amino acids, including various essential and non-essential amino acids. The presence of cysteine (Cys) suggests potential for disulfide bond formation, which is crucial for structural stability and biological activity.

1. Antioxidant Properties

Cysteine and glutamic acid residues in the peptide are known to contribute to antioxidant activity. Research indicates that peptides containing these amino acids can scavenge free radicals, thereby protecting cells from oxidative stress .

2. Immunomodulatory Effects

Peptides with similar sequences have been shown to enhance immune responses. For instance, studies demonstrate that certain peptides can stimulate T cell proliferation and cytokine production, suggesting a role in modulating immune functions .

3. Antimicrobial Activity

Some peptides exhibit antimicrobial properties by disrupting microbial membranes. The hydrophobic nature of specific amino acids within this sequence may contribute to its ability to interact with membranes, leading to microbial cell lysis .

4. Neuroprotective Effects

Peptides similar to the one have been associated with neuroprotection in models of neurodegenerative diseases. They may exert these effects by inhibiting apoptosis and promoting neuronal survival through various signaling pathways .

The biological activities of this peptide can be attributed to several mechanisms:

- Interaction with Receptors: Peptides often act by binding to specific receptors on cell surfaces, initiating intracellular signaling cascades.

- Enzyme Inhibition: Some bioactive peptides inhibit enzymes involved in metabolic pathways, thus modulating physiological processes.

- Gene Expression Regulation: Certain peptides can influence gene expression related to inflammation and apoptosis, contributing to their biological effects.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various peptides, including those rich in cysteine and glutamic acid. Results indicated that these peptides significantly reduced oxidative stress markers in vitro, highlighting their potential for use in formulations aimed at reducing oxidative damage .

Case Study 2: Immunomodulation

In a clinical trial involving patients with autoimmune disorders, a peptide similar to H-Leu-Thr-Tyr exhibited enhanced T cell activity and increased levels of anti-inflammatory cytokines. This suggests its potential as an adjunct therapy in managing autoimmune conditions .

Data Table: Biological Activities of Similar Peptides

属性

Key on ui mechanism of action |

Lepirudin is a direct thrombin inhibitor used as an anticoagulant in patients for whom heparin is contraindicated. Thrombin is a serine protease that participates in the blood-clotting cascade, and it is formed by the cleavage of pro-thrombin. Active thrombin cleaves fibrinogen and generates fibrin monomers that polymerize to form fibrin clots. Lepirudin binds to the catalytic and substrate-binding sites of thrombin, forming a stable, irreversible and non-covalent complex. This blocks the protease activity of thrombin and inhibits the coagulation process. Each molecule of lepirudin binds to a single molecule of thrombin, and unlike [heparin], it is able to inhibit thrombin in both its clot-bound or free states. |

|---|---|

CAS 编号 |

138068-37-8 |

分子式 |

C287H440N80O111S6 |

分子量 |

6979 g/mol |

IUPAC 名称 |

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[15,76-bis(4-aminobutyl)-44-[[2-[[28-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-butan-2-yl-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C287H440N80O111S6/c1-24-132(17)225-280(470)345-162(87-126(5)6)236(426)306-111-209(396)320-181(116-370)267(457)344-176(101-220(416)417)238(428)307-105-203(390)316-152(61-74-213(402)403)243(433)321-146(40-29-32-80-288)241(431)339-171(96-198(298)385)259(449)326-153(56-69-194(294)381)250(440)351-186(121-482-479-118-183-240(430)310-107-202(389)313-148(54-67-192(292)379)233(423)303-108-206(393)317-170(95-197(297)384)258(448)322-147(41-30-33-81-289)242(432)350-187(272(462)359-225)122-483-480-119-184(269(459)323-150(60-73-212(400)401)235(425)304-110-208(395)319-180(115-369)266(456)342-174(99-201(301)388)265(455)357-223(130(13)14)278(468)355-183)352-254(444)165(90-129(11)12)335-270(460)185-120-481-484-123-188(354-263(453)178(103-222(420)421)347-283(473)230(137(22)375)362-264(454)168(93-141-48-52-144(378)53-49-141)346-282(472)228(135(20)373)361-232(422)145(291)86-125(3)4)273(463)363-229(136(21)374)281(471)330-158(65-78-217(410)411)249(439)348-179(114-368)239(429)309-106-204(391)315-151(55-68-193(293)380)244(434)340-172(97-199(299)386)260(450)334-164(89-128(9)10)253(443)353-185)271(461)358-224(131(15)16)279(469)364-227(134(19)372)277(467)311-112-205(392)314-149(59-72-211(398)399)234(424)305-113-210(397)356-231(138(23)376)286(476)367-85-37-45-191(367)276(466)331-160(42-31-34-82-290)284(474)365-83-35-43-189(365)274(464)328-154(57-70-195(295)382)248(438)349-182(117-371)268(458)338-169(94-142-104-302-124-312-142)257(447)341-173(98-200(300)387)261(451)343-175(100-219(414)415)237(427)308-109-207(394)318-177(102-221(418)419)262(452)337-166(91-139-38-27-26-28-39-139)255(445)327-155(62-75-214(404)405)245(435)325-159(66-79-218(412)413)251(441)360-226(133(18)25-2)285(475)366-84-36-44-190(366)275(465)329-157(64-77-216(408)409)246(436)324-156(63-76-215(406)407)247(437)336-167(92-140-46-50-143(377)51-47-140)256(446)333-163(88-127(7)8)252(442)332-161(287(477)478)58-71-196(296)383/h26-28,38-39,46-53,104,124-138,145-191,223-231,368-378H,24-25,29-37,40-45,54-103,105-123,288-291H2,1-23H3,(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H2,301,388)(H,302,312)(H,303,423)(H,304,425)(H,305,424)(H,306,426)(H,307,428)(H,308,427)(H,309,429)(H,310,430)(H,311,467)(H,313,389)(H,314,392)(H,315,391)(H,316,390)(H,317,393)(H,318,394)(H,319,395)(H,320,396)(H,321,433)(H,322,448)(H,323,459)(H,324,436)(H,325,435)(H,326,449)(H,327,445)(H,328,464)(H,329,465)(H,330,471)(H,331,466)(H,332,442)(H,333,446)(H,334,450)(H,335,460)(H,336,437)(H,337,452)(H,338,458)(H,339,431)(H,340,434)(H,341,447)(H,342,456)(H,343,451)(H,344,457)(H,345,470)(H,346,472)(H,347,473)(H,348,439)(H,349,438)(H,350,432)(H,351,440)(H,352,444)(H,353,443)(H,354,453)(H,355,468)(H,356,397)(H,357,455)(H,358,461)(H,359,462)(H,360,441)(H,361,422)(H,362,454)(H,363,463)(H,364,469)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,477,478) |

InChI 键 |

FIBJDTSHOUXTKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C |

序列 |

LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ |

溶解度 |

Soluble |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。